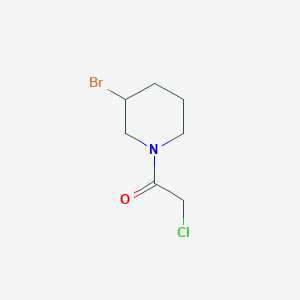![molecular formula C17H29N3 B7916649 [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7916649.png)
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine: is a complex organic compound that features a piperidine ring, an aminoethyl group, and a benzyl-isopropyl amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The aminoethyl group can be introduced via nucleophilic substitution reactions, and the benzyl-isopropyl amine moiety can be attached through reductive amination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, with careful control of reaction conditions like temperature, pressure, and pH to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Alkylated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: This compound may be used in the development of biochemical assays or as a probe to study biological pathways involving amine groups.
Medicine: In medicinal chemistry, it can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or psychiatric disorders.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The benzyl-isopropyl amine moiety may contribute to the overall stability and specificity of the compound’s interaction with its target.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)piperidine: A simpler analog with similar functional groups but lacking the benzyl-isopropyl moiety.
N-(2-Aminoethyl)piperazine: Contains a piperazine ring instead of a piperidine ring, offering different binding properties.
Benzylamine: Lacks the piperidine and aminoethyl groups, making it less complex but useful for comparison in binding studies.
Uniqueness: The uniqueness of [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine lies in its combination of functional groups, which allows for versatile interactions in both chemical and biological contexts. Its structure provides a balance of hydrophobic and hydrophilic regions, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)17-9-6-11-19(14-17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZUPCVZVJKDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916577.png)
![2-{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916588.png)
![2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916589.png)
![2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916590.png)
![2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916597.png)
![2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916601.png)
![2-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916602.png)

![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916616.png)

![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916629.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916634.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916642.png)
![2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916644.png)
